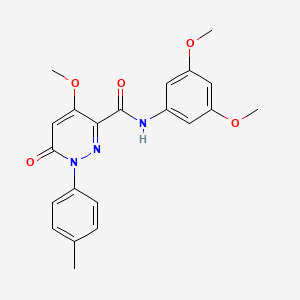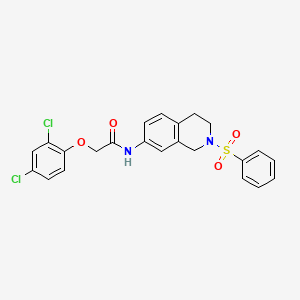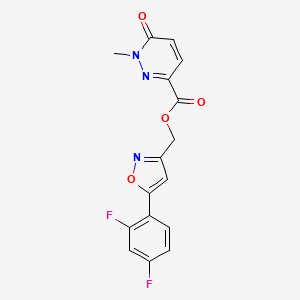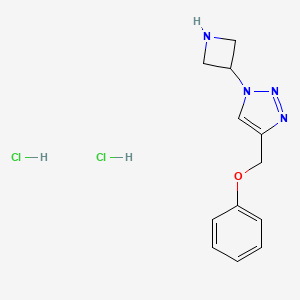![molecular formula C11H14ClNO4S B2809899 Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate CAS No. 1325303-30-7](/img/structure/B2809899.png)
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is an organic compound with the molecular formula C11H14ClNO4S It is a derivative of pyridine, featuring a sulfonyl group attached to the pyridine ring and a tert-butyl ester group
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific interaction depends on the structure of the compound and the nature of the target.
Biochemical Pathways
Pyridine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tert-butyl bromoacetate.
Sulfonylation: The 2-chloropyridine undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The resulting sulfonylated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloropyridine-3-sulfonic acid and tert-butyl alcohol.
Reduction: 2-chloropyridine-3-sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Studies: It serves as a tool compound in studying the biological activity of sulfonylated pyridine derivatives.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the sulfonyl group.
2-Chloropyridine-3-sulfonic acid: Similar sulfonylated pyridine but without the ester group.
Tert-butyl 2-(3-pyridyl)acetate: Similar ester group but lacks the chlorine and sulfonyl groups.
Uniqueness
Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMYCZTASMEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)

![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)
![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)
![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)





